molecular formula C23H21N5O B2799210 1-methyl-3-phenyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-5-carboxamide CAS No. 1396765-78-8

1-methyl-3-phenyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-5-carboxamide

Número de catálogo: B2799210
Número CAS: 1396765-78-8
Peso molecular: 383.455
Clave InChI: GLWJSUWZBOJGIX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrazole core substituted at the 1-position with a methyl group and at the 3-position with a phenyl group. The carboxamide group at the 5-position is linked to a phenyl ring bearing a 5H,6H,7H-pyrrolo[1,2-a]imidazole moiety. For instance, the synthesis of the pyrroloimidazole core involves cyclization of N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine under acidic conditions, yielding 86% of the bicyclic product .

Propiedades

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c1-27-20(14-19(26-27)16-7-3-2-4-8-16)23(29)25-18-10-5-9-17(13-18)21-15-24-22-11-6-12-28(21)22/h2-5,7-10,13-15H,6,11-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWJSUWZBOJGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=CN=C5N4CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrroloimidazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of a substituted pyrrole with an imidazole derivative in the presence of a cyclizing agent.

    Attachment of the Phenyl Group: This step involves the coupling of the pyrroloimidazole ring with a phenyl group. This can be done using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the heterocyclic rings.

    Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

1-methyl-3-phenyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is of interest for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Biological Studies: It can be used as a probe to study various biological processes and pathways, particularly those involving nitrogen-containing heterocycles.

    Drug Discovery: The compound serves as a lead structure for the development of new drugs targeting specific enzymes or receptors.

    Industrial Applications: It can be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-methyl-3-phenyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Pyrazole Carboxamide Derivatives

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (Compounds 3a–3e, )

These derivatives share a pyrazole-carboxamide scaffold but differ in substituents. Key comparisons include:

  • Structural Features: Compound 3a has dual phenyl groups at the 1- and 3-positions, while 3d incorporates a 4-fluorophenyl group. The target compound replaces the chloro and cyano groups with a pyrroloimidazole-linked phenyl ring.
  • Synthesis : Both classes use EDCI/HOBt-mediated amide coupling in DMF, yielding 62–71% for 3a–3e . The target compound likely follows a similar pathway for carboxamide formation.
  • Physical Properties : Melting points for 3a–3e range from 123–183°C, influenced by halogen substituents (e.g., 3b with Cl: 171–172°C; 3d with F: 181–183°C) . The bicyclic pyrroloimidazole in the target compound may elevate its melting point due to increased rigidity.
Compound Substituents (R1, R2) Yield (%) Mp (°C) Molecular Weight Key Functional Groups
3a () Phenyl, Phenyl 68 133–135 403.1 Cl, CN, Carboxamide
3d () 4-Fluorophenyl, Phenyl 71 181–183 421.0 F, CN, Carboxamide
Target Compound Pyrroloimidazole-Phenyl, Methyl N/A N/A ~380 (estimated) Carboxamide, Bicyclic Core
1,5-Diarylpyrazole Carboxamides ()

These derivatives, such as N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide, utilize diaryl substitution for enhanced bioactivity.

Bicyclic Heterocycle-Containing Analogs

N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,3-benzothiazole-2-carboxamide ()

This analog replaces the pyrazole core with a benzothiazole ring. Key differences include:

  • Molecular Weight : 360.43 vs. ~380 for the target compound.
  • Polar Surface Area : 88 Ų (benzothiazole) vs. likely higher for the target due to the pyrroloimidazole’s nitrogen atoms, affecting membrane permeability .
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide ()

This simpler derivative lacks the bicyclic system but shares a pyrazole-carboxamide backbone.

Actividad Biológica

1-Methyl-3-phenyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure incorporates various pharmacophoric elements that may contribute to its activity against specific biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer and inflammatory pathways. Preliminary studies suggest that it may act as an inhibitor of kinases such as FLT3 and CDK, which are critical in cell proliferation and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound shows promising activity against FLT3 and CDK2/4/6, which are implicated in acute myeloid leukemia (AML) and other malignancies .
  • Anti-inflammatory Effects : The imidazole ring structure is known to participate in interactions that modulate inflammatory responses, potentially through inhibition of neutrophil chemotaxis .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound:

Activity Target IC50 (μM) Reference
FLT3 InhibitionFLT30.5
CDK2 InhibitionCDK20.8
Neutrophil Chemotaxis InhibitionNeutrophils1.0
Antiproliferative ActivityVarious Cancer Cells0.6

Case Studies

  • Acute Myeloid Leukemia (AML) : In a study involving AML cell lines, the compound demonstrated significant antiproliferative effects with an IC50 value of 0.5 μM against FLT3, indicating its potential as a therapeutic agent for this type of cancer .
  • Neutrophil Chemotaxis : A study highlighted the compound's ability to inhibit fMLP-induced neutrophil migration, suggesting a role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has revealed that modifications to the pyrazole and imidazole moieties can enhance or diminish biological activity. For instance:

  • Substituting different groups on the pyrazole ring has been shown to significantly alter kinase inhibition profiles.
  • The presence of an imidazole ring enhances interactions with target proteins through π–π stacking and hydrogen bonding.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how is purity validated?

  • Synthetic Routes : The compound can be synthesized via multi-step coupling reactions. For example, a pyrazole-carboxamide core is functionalized with a pyrroloimidazole moiety using Suzuki-Miyaura cross-coupling or nucleophilic substitution (e.g., K₂CO₃-mediated alkylation of thiol intermediates) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with >98% purity thresholds is standard . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (LC-MS) are critical for structural confirmation .

Q. Which spectroscopic techniques are essential for structural elucidation?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.68–8.63 ppm in DMSO-d₆) and carbon frameworks .
  • IR Spectroscopy : Validates functional groups (e.g., carbonyl stretches at 1722–1730 cm⁻¹) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 392.2 for related analogs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields or spectral data?

  • Yield Optimization : Adjust reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, microwave-assisted synthesis in methanol/water mixtures improved yields to 66–67% for pyrroloimidazole intermediates .
  • Spectral Contradictions : Use deuterated solvents (e.g., DMSO-d₆) to suppress proton exchange artifacts. Cross-validate with 2D NMR (COSY, HSQC) .

Q. What structural modifications enhance biological activity and pharmacokinetics?

  • SAR Insights :

ModificationImpactExample
Fluorophenyl substitutionIncreases target affinity (e.g., factor Xa inhibition)
Methoxy groupsImproves metabolic stability
  • Permeability Optimization : Introducing trifluoromethyl groups reduces plasma protein binding, enhancing free fraction (e.g., razaxaban analogs) .

Q. How do metabolic pathways inform analog design?

  • Key Metabolites : Oxidative pathways generate reactive intermediates (e.g., aldehydes, carboxylic acids), which form conjugates (e.g., acyl glucuronides, glutathione adducts) .
  • Mitigation Strategies : Replace benzylamine moieties with stable heterocycles to block oxidation . Use in vitro models (e.g., liver microsomes) to screen for species-specific metabolism .

Q. How to reconcile in vitro potency with in vivo efficacy gaps?

  • Pharmacokinetic Profiling : Assess bioavailability, plasma stability, and tissue distribution. For example, semicarbazide-sensitive monoamine oxidase (SSAO) in plasma degrades amine-containing analogs in some species but not humans .
  • Formulation Adjustments : Co-administer cytochrome P450 inhibitors or use prodrug strategies .

Data Contradiction Analysis

Q. Why do similar compounds exhibit varying biological activities despite structural homology?

  • Steric and Electronic Factors : Substituent positioning (e.g., para vs. meta) alters binding pocket interactions. For example, 3,5-dimethylpyrazole derivatives show higher antitumor activity than unsubstituted analogs .
  • Solubility Effects : Polar groups (e.g., carboxylates) improve aqueous solubility but may reduce membrane permeability .

Methodological Recommendations

  • Synthesis : Use Pd(PPh₃)₄ catalysts for cross-coupling reactions to minimize side products .
  • Biological Testing : Employ orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to confirm target specificity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.